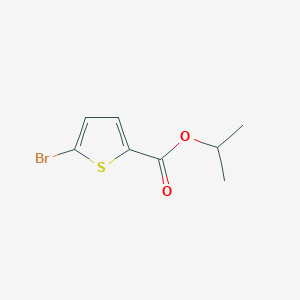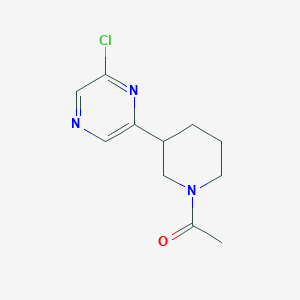
4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, a series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand, 4-chloro-2-{(E)-[(4-fluorophenyl)imino]methyl}phenol (C 13 H 9 ClFNO), was synthesized in a methanolic medium . Another compound, (2E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, was synthesized and characterized by multiple spectroscopic methods and a combination of single crystal X-ray diffraction and DFT simulations .Molecular Structure Analysis
The molecular structure of related compounds such as 2-chloro-4-(4-fluoro-phenyl)-6-isopropyl-pyrimidine-5-carboxylic acid methyl ester has been determined . Weak but significant interactions like C–H···O, C–H···F and π–π are involved in the stability of the structure . Another compound, 4-((4-fluorophenyl)amino)-4-oxobutanoic acid (BFAOB), has two crystallographically different molecules present in the asymmetric unit .Chemical Reactions Analysis
The chemical reactions involving related compounds are diverse. For example, 4-Fluorophenylboronic acid can be used as a reactant in coupling reactions with arenediazonium tetrafluoroborates, iodonium salts, and iodanes . It is also used to make novel biologically active terphenyls .Physical And Chemical Properties Analysis
The physical and chemical properties of related compounds such as 4-Fluorophenylacetic acid have been studied. It is described as a white shiny crystalline powder or flakes . Its molecular formula is C8H7FO2 and it has an average mass of 154.138 Da .Wissenschaftliche Forschungsanwendungen
Synthesis Techniques
- Researchers have developed short and efficient syntheses for compounds related to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid. These syntheses involve the condensation of benzoylacetate with an imino ether followed by intramolecular nucleophilic displacement cyclization reactions (Chu & Claiborne, 1987).
Antibacterial Activity
- Novel compounds synthesized from carboxylic acid derivatives, including 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid, have been evaluated for their antibacterial activity. Certain compounds displayed significant inhibition against human pathogenic bacteria (Nagaraj, Srinivas, & Rao, 2018).
Anticancer Research
- A compound similar to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid was identified as an important intermediate in the synthesis of biologically active anticancer drugs. The synthesis method was optimized, and the compound showed promise in anticancer applications (Zhang et al., 2019).
Crystal Structure Analysis
- The crystal structure of compounds containing 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid or similar structures has been analyzed. These studies are crucial for understanding the molecular interactions and properties of these compounds (Shen et al., 2012).
Metabolism Studies
- Studies on the metabolism of compounds related to 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid have provided insights into how these compounds are processed in the body. This research is vital for understanding their potential therapeutic applications (Jiang et al., 2007).
Fluorescence Studies
- Certain compounds derived from 4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid have been used as fluorescent labeling reagents. This application is significant in analytical chemistry for detecting and quantifying other substances (Inoue, Ikeno, Ishii, & Tsuruta, 1998).
Safety And Hazards
The safety and hazards of related compounds such as 4-Fluorophenol have been documented. It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, wearing protective gloves/clothing/eye protection/face protection, and storing it locked up .
Eigenschaften
IUPAC Name |
4-(4-fluorophenyl)-1-methylpiperazine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FN2O2/c1-14-6-7-15(8-11(14)12(16)17)10-4-2-9(13)3-5-10/h2-5,11H,6-8H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJXIGZPJUCWWLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1C(=O)O)C2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Fluorophenyl)-1-methylpiperazine-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 4-[(4-bromophenyl)methoxy]benzoate](/img/structure/B1399156.png)










![[5-Iodo-4-(1-isopropyl-piperidin-4-yl)-pyrimidin-2-yl]-dimethyl-amine](/img/structure/B1399175.png)

